5-(2-叠氮乙基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

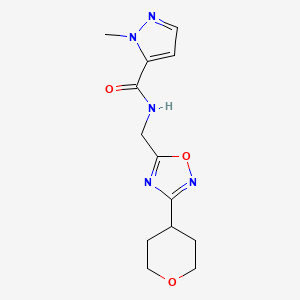

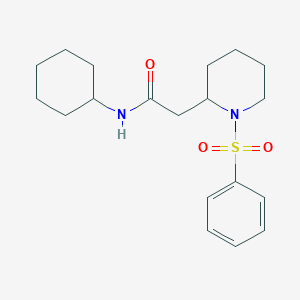

The compound "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine dione, which is a class of compounds that have garnered interest due to their potential pharmaceutical applications. The azidoethyl group attached to the pyrimidine ring suggests that this compound could be useful in click chemistry applications, a field of chemical synthesis that utilizes highly reactive but stable molecules to quickly join small units together.

Synthesis Analysis

The synthesis of pyrimidine dione derivatives can be achieved through various methods. One such method is a water-mediated, catalyst-free protocol that allows for the synthesis of functionalized pyrimidine diones. This approach is exemplified in the synthesis of 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones, which involves a one-pot multicomponent reaction that is operationally simple and environmentally friendly due to the use of water as the reaction medium and the avoidance of toxic solvents . Although the specific synthesis of "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives can be confirmed through techniques such as X-ray structure analysis. For instance, the structure of new tetracyclic benzofuro[3,2-d]imidazo[1,2-a]pyrimidine-2,5-(1H,3H)-diones was verified using this method . This suggests that similar analytical techniques could be employed to ascertain the molecular structure of "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione."

Chemical Reactions Analysis

Pyrimidine dione derivatives can undergo various chemical reactions. For example, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been used to synthesize nucleosides, which are key components of nucleic acids . The azido group in "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" could potentially participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings, which are prevalent in many pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine dione derivatives can vary widely depending on the substituents attached to the core structure. The presence of an azidoethyl group in "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" would likely influence its reactivity, boiling point, solubility, and stability. These properties are crucial for the compound's potential use in pharmaceuticals and would need to be characterized through experimental studies. The literature on similar compounds suggests that they can be stable under a variety of conditions and can be isolated with good to excellent yields .

科学研究应用

1. 合成方法和化学性质

- 开发了一种使用水介导、无催化剂方案合成嘧啶二酮官能化衍生物(包括 5-(2-叠氮乙基)嘧啶-2,4(1H,3H)-二酮)的实用方法。该方法突出了使用清洁反应曲线和高原子经济性,避免使用有毒溶剂和添加剂 (Brahmachari 等人,2020)。

- 另一项研究报道了由嘧啶二酮合成嘧啶并[4,5-b]氮杂卓衍生物,展示了这些化合物形成复杂杂环结构的多功能性 (Inazumi 等人,1994)。

- 报道了各种嘧啶二酮衍生物的有效合成方法,强调了它们在新型药物和其他化学应用开发中的潜力 (Wang 等人,2016)。

2. 药物和生物应用

- 与 5-(2-叠氮乙基)嘧啶-2,4(1H,3H)-二酮相关的吡啶并[2,3-d]嘧啶衍生物的研究表明,生物制药特性存在显着差异。这些特性包括溶解度和渗透性,表明在药物开发中具有潜在应用 (Jatczak 等人,2014)。

- 另一项研究证明了嘧啶二酮衍生物作为潜在抗病毒剂的合成和评估,进一步强调了它们在药物化学中的重要性 (El-Etrawy & Abdel-Rahman,2010)。

- 嘧啶-2,4-二酮也因其抗氧化潜力而受到探索,为涉及氧化应激的疾病的治疗应用提供了可能性 (Sharma 等人,2012)。

属性

IUPAC Name |

5-(2-azidoethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c7-11-9-2-1-4-3-8-6(13)10-5(4)12/h3H,1-2H2,(H2,8,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDHLCLUWHFNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)

![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)

![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)

![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)